Bienvenue dans la boutique en ligne BenchChem!

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol

Opioid receptor pharmacology Stereochemistry–activity relationships Chiral resolution

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol (CAS 2187426-22-6) is a chiral bicyclic amino alcohol belonging to the morphan (2-azabicyclo[3.3.1]nonane) class, a rigid scaffold that constitutes the core substructure of morphine and numerous synthetic opioid receptor ligands. The compound features three defined stereogenic centers (1S,5S,8R), a secondary amine at the 2-position, and a hydroxyl group at the 8-position, yielding a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13616819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC(C2CC1CCN2)O
InChIInChI=1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2/t6-,7-,8+/m0/s1
InChIKeyNMJCBQIZYTXLTC-BIIVOSGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol – Stereochemically Defined Morphan Scaffold for Opioid Receptor Ligand Design and Chiral Building Block Applications


(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol (CAS 2187426-22-6) is a chiral bicyclic amino alcohol belonging to the morphan (2-azabicyclo[3.3.1]nonane) class, a rigid scaffold that constitutes the core substructure of morphine and numerous synthetic opioid receptor ligands [1]. The compound features three defined stereogenic centers (1S,5S,8R), a secondary amine at the 2-position, and a hydroxyl group at the 8-position, yielding a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol . The morphan scaffold is recognized across medicinal chemistry and natural product synthesis for its conformational rigidity and ability to present functional groups in precisely defined spatial orientations, making stereochemically pure variants like this compound critical intermediates for structure–activity relationship (SAR) studies and chiral ligand development [2].

Why Generic (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol Substitution Introduces Uncontrolled Stereochemical and Pharmacological Risk


Within the 2-azabicyclo[3.3.1]nonane family, stereochemistry at the 8-position is a decisive determinant of opioid receptor subtype selectivity and intrinsic efficacy. Published SAR studies on phenylmorphan derivatives demonstrate that the C9-hydroxy enantiomers exhibit divergent pharmacological profiles: the (1R,5R,9S)-(−)-9-hydroxy isomer displays subnanomolar μ-opioid receptor affinity (Ki = 0.19 nM) and agonist activity approximately 500 times more potent than morphine, whereas the opposite enantiomer shows markedly reduced potency [1]. Parallel findings in 8-aminomorphan series reveal that the (1S,5R,8R) eutomer achieves high κ-opioid receptor (KOR) affinity (Ki = 18 nM) with selectivity over μ (MOR), δ (DOR), and σ₂ receptors, while its (1R,5S,8S) enantiomer does not [2]. Substituting the defined (1S,5S,8R)-configured compound with a racemic mixture, an alternative diastereomer, or a regioisomer (e.g., 9-hydroxy) therefore introduces unpredictable changes in receptor binding, functional selectivity, and downstream biological readout—making stereochemical identity a non-negotiable procurement specification for any reproducible SAR or lead optimization program.

Quantitative Differentiation Evidence for (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol Versus Closest Analogs


Enantiomeric Identity Versus Racemate: Stereochemically Defined (1S,5S,8R) Configuration for Reproducible Receptor Pharmacology

The (1S,5S,8R)-configured 2-azabicyclo[3.3.1]nonan-8-ol possesses three defined stereogenic centers, in contrast to the racemic rac-(1R,5R,8S) mixture (CAS also 2187426-22-6 for the racemate). In the structurally analogous 8-aminomorphan series, enantiomeric separation by chiral HPLC yielded the eutomer (1S,5R,8R)-5a with high KOR affinity (Ki = 18 nM) and selectivity over MOR, DOR, and σ₂ receptors, while the distomer (1R,5S,8S)-5a was pharmacologically distinct [1]. This establishes that stereochemistry at the 8-position of the 2-azabicyclo[3.3.1]nonane scaffold directly governs receptor engagement. Procuring the single enantiomer eliminates the confounding variable of mixed stereochemical populations in binding assays.

Opioid receptor pharmacology Stereochemistry–activity relationships Chiral resolution

Regioisomeric Differentiation: 8-Hydroxy Versus 9-Hydroxy Substitution Dictates Opioid Receptor Subtype Engagement

The position of the hydroxyl group on the morphan scaffold is a critical determinant of opioid receptor subtype selectivity. Published data on C9-hydroxy phenylmorphans show that the (1R,5R,9S)-(−)-9-hydroxy-5-(3-hydroxyphenyl)-2-phenylethyl-2-azabicyclo[3.3.1]nonane isomer achieves subnanomolar μ-opioid receptor affinity (Ki = 0.19 nM) and is approximately 500 times more potent than morphine in antinociceptive assays [1]. In contrast, functionalization at the 8-position—as demonstrated by 8-aminomorphans—yields preferential KOR engagement: the (1S,5R,8R) eutomer achieves Ki(KOR) = 18 nM with selectivity over MOR, DOR, and σ₂ [2]. While direct binding data for the 8-hydroxy analog are not yet published at comparable resolution, the regioisomeric distinction between 8-substituted and 9-substituted morphans is a pharmacologically decisive parameter rooted in the differential spatial presentation of the hydrogen-bond-donating hydroxyl group to receptor binding pockets.

Opioid receptor selectivity Morphan SAR μ vs. κ receptor pharmacology

Oxidation State Differentiation: 8-Hydroxy Alcohol Versus 8-Ketone Intermediate in Synthetic Pathway Control

The (1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol is the stereoselectively reduced alcohol product derived from 2-azabicyclo[3.3.1]nonan-8-one. The ketone precursor serves as a common synthetic intermediate, formed via Dieckmann condensation of a diester precursor followed by Krapcho deethoxycarbonylation, as demonstrated in the 8-aminomorphan synthesis route [1]. The alcohol product introduces a hydrogen bond donor (the 8-OH) not present in the ketone, which has only hydrogen bond acceptor capacity. In the phenylmorphan series, the C9-ketone analog shows opioid receptor binding that is pharmacologically distinct from the corresponding C9-alcohol: the (1R,5R)-9-keto compound lacks the pronounced μ-agonist activity (500× morphine) observed for the (1R,5R,9S)-9β-hydroxy isomer [2]. This demonstrates that the oxidation state at the oxygen-bearing carbon fundamentally alters receptor activation capacity, making the reduced alcohol a functionally distinct chemical entity from its ketone precursor.

Synthetic intermediate Functional group interconversion Redox state control

Physicochemical Property Differentiation: Impact of 8-Hydroxylation on logP and Hydrogen Bonding Relative to Parent Morphan

Introduction of the 8-hydroxyl group onto the 2-azabicyclo[3.3.1]nonane scaffold alters key physicochemical parameters relative to the unsubstituted parent morphan. The parent compound 2-azabicyclo[3.3.1]nonane (CAS 280-66-0) has a predicted pKa of 11.73 ± 0.20, a logP of 1.87 (XLogP3: 1.6), and a melting point of 131–132 °C, with 1 hydrogen bond donor and 1 hydrogen bond acceptor . The (1S,5S,8R)-8-hydroxy derivative (CAS 2187426-22-6, MW 141.21) gains an additional hydrogen bond donor and acceptor from the hydroxyl group, increasing polar surface area and aqueous solubility while reducing logP relative to the parent. The hydrochloride salt form (CAS 2187426-23-7, MW 177.67) further enhances aqueous solubility for biological assay compatibility . These physicochemical shifts directly impact compound handling, formulation, and membrane permeability in cellular assays—parameters that are fixed by the choice of derivative and cannot be assumed interchangeable within the morphan class.

Physicochemical profiling logP Hydrogen bonding Membrane permeability

Highest-Confidence Application Scenarios for (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol Based on Quantitative Evidence


Stereochemically Controlled κ-Opioid Receptor (KOR) Ligand Design Using the 8-Hydroxy Morphan Template

The (1S,5S,8R)-configured 8-hydroxy morphan provides a defined stereochemical starting point for constructing KOR-selective ligands. Evidence from the 8-aminomorphan series demonstrates that (1S,5R,8R) substitution at the 8-position yields high KOR affinity (Ki = 18 nM) with selectivity over MOR, DOR, and σ₂ receptors [1]. The 8-hydroxyl group can serve as a synthetic handle for further functionalization (e.g., via Mitsunobu reaction, sulfonylation, or oxidation to the ketone) to generate focused libraries probing KOR pharmacophore geometry. The defined (1S,5S,8R) stereochemistry ensures that subsequent SAR observations are attributable to the introduced modifications rather than to stereochemical heterogeneity.

Enantiomerically Pure Chiral Building Block for Asymmetric Synthesis of Pseudo-Natural Products

The constrained bicyclic framework with three stereogenic centers makes this compound a valuable chiral building block for constructing complex pseudo-natural products (PNPs). The catalytic asymmetric synthesis methodology recently reported for N-bridged [3.3.1] ring systems demonstrates the broad utility of enantiomerically enriched azabicyclo[3.3.1]nonane scaffolds in generating diverse compound libraries with preliminary anticancer activity [2]. The 8-hydroxyl group provides a functional handle for further diversification while the rigid scaffold enforces defined conformational presentation of substituents, a key requirement for reproducible biological activity in PNP-based discovery programs.

Conformational Restriction Probe for Differentiating μ- Versus κ-Opioid Receptor Pharmacophores

The regioisomeric distinction between 8-hydroxy and 9-hydroxy morphans enables systematic exploration of opioid receptor subtype pharmacophores. Published data show that 9β-hydroxy phenylmorphan ((1R,5R,9S)-isomer) achieves subnanomolar μ-affinity (Ki = 0.19 nM) with 500-fold greater antinociceptive potency than morphine [3], while 8-substituted morphans favor KOR engagement. By procuring the 8-hydroxy regioisomer, researchers can directly compare the receptor subtype engagement profile against the well-characterized 9-hydroxy series under identical assay conditions, enabling deconvolution of the structural determinants of μ/κ selectivity within the same core scaffold.

Precursor for 8-Keto and 8-Amino Morphan Derivatives via Well-Established Functional Group Interconversion

The 8-hydroxy group is strategically positioned for conversion to the corresponding ketone (8-oxo) via mild oxidation, or to 8-amino derivatives via activation and nucleophilic displacement. The synthetic route to 8-aminomorphans with high KOR affinity proceeds through an 8-keto intermediate, demonstrating the central role of 8-substituted morphans as branch points for divergent synthesis [1]. Procuring the stereochemically defined alcohol ensures that the absolute configuration at C8 is preserved through subsequent transformations, avoiding the need for late-stage chiral resolution that would reduce overall synthetic efficiency.

Quote Request

Request a Quote for (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.